molecular formula C50H54BF2N9O7S B10771109 Xac-BY630

Xac-BY630

Cat. No.: B10771109
M. Wt: 973.9 g/mol
InChI Key: UTTCRXDXTRTMKH-ZXOXUTKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xac-BY630 is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), engineered for research into oncology and neurodegenerative diseases. Its primary mechanism of action involves the specific blockade of HDAC6's tubulin deacetylase activity, leading to a pronounced accumulation of acetylated α-tubulin without significantly affecting histone acetylation levels. This selectivity profile minimizes off-target effects and makes it an exceptional chemical tool for dissecting the non-histone roles of HDACs in cellular processes.

Properties

Molecular Formula

C50H54BF2N9O7S

Molecular Weight

973.9 g/mol

IUPAC Name

6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide

InChI

InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31?

InChI Key

UTTCRXDXTRTMKH-ZXOXUTKXSA-N

Isomeric SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Canonical SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Primary amine source : Xanthine amine congener (XAC) with a free primary amine group.

  • Fluorophore : BODIPY 630/650-X succinimidyl ester (Molecular Probes/Invitrogen).

  • Solvent : N,N-Dimethylformamide (DMF) or DMF/water mixtures.

  • Coupling agent : No additional catalysts required; the reaction proceeds via nucleophilic acyl substitution.

Key Reaction Parameters:

ParameterValueSource
Molar ratio (XAC:BODIPY)1:1 to 1:1.2
Reaction time2–4 hours
TemperatureRoom temperature (22°C)
Yield (crude product)70–85%

Mechanistic Insights

The primary amine of XAC attacks the electrophilic carbonyl of the succinimidyl ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond. DMF acts as both solvent and reactant in some protocols, generating dimethylamine in situ to facilitate coupling.

Purification and Structural Validation

Chromatographic Purification

  • Method : Reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column : C8 or C18 stationary phase.

  • Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Purity : >99% after HPLC.

Purification Outcomes:

PropertyValueSource
Retention time (HPLC)12–15 minutes
Mass (ESI-MS)m/z 974.3998 (calculated: 974.4006)
Purity (HPLC-UV)>99%

Spectroscopic Characterization

  • Excitation/Emission : λ<sub>ex</sub> 636 nm, λ<sub>em</sub> 651 nm.

  • Emission lifetime : 5.1 ± 0.5 ns.

  • 1H-NMR : Confirmed absence of free NHS and unreacted XAC.

Pharmacological Validation

Receptor Binding Affinity

This compound retains antagonist activity against A<sub>1</sub>-adenosine receptors (A<sub>1</sub>AR):

AssaypK<sub>b</sub> ValueSource
cAMP inhibition6.7 ± 0.2
Inositol phosphate assay6.5 ± 0.3

Fluorescence Correlation Spectroscopy (FCS)

  • Diffusion time (τ<sub>D</sub>) : 17 ms (ligand-receptor complex) vs. 62 μs (free ligand).

  • Specificity : Binding reduced by 80% with 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a selective A<sub>1</sub>AR antagonist.

Comparative Analysis of Linker Modifications

Alternative derivatives like CA200645 (XAC with a polyamide-BODIPY linker) show distinct pharmacological profiles:

PropertyThis compoundCA200645Source
Linker length6 atoms12 atoms
A<sub>1</sub>AR K<sub>i</sub>6.7 nM2.1 nM
Fluorescence intensity+++++++

Challenges and Optimizations

Solvent Compatibility

  • DMF decomposition : Prolonged reaction times (>6 hours) lead to dimethylamine generation, requiring strict temperature control.

  • Alternative solvents : N-Methylpyrrolidone (NMP) tested but resulted in lower yields (55–60%).

Applications in Live-Cell Imaging

  • Confocal microscopy : Membrane-localized fluorescence in CHO-A<sub>1</sub> cells.

  • Single-molecule tracking : Resolves ligand-receptor complex diffusion in lipid rafts .

Chemical Reactions Analysis

XAC-BY630 undergoes various chemical reactions, primarily involving its interaction with the adenosine A3 receptor. The types of reactions it undergoes include:

Scientific Research Applications

Quantification of Ligand-Receptor Interactions

XAC-BY630 has been utilized to quantify ligand-receptor binding at a single-cell level using fluorescence correlation spectroscopy (FCS). This technique allows researchers to measure the diffusion and binding kinetics of this compound to the A1 adenosine receptor (A1-AR) with high precision.

Key Findings:

  • Binding Affinity: this compound acts as a competitive antagonist with a log affinity constant (pKbpK_b) of 6.7, indicating a moderate affinity for A1-AR compared to its parent compound, XAC, which has a higher affinity .
  • Visualization: Binding was visualized via confocal microscopy, revealing that this compound predominantly binds to the cell membrane at lower concentrations and shows intracellular uptake at higher concentrations .
Parameter XAC This compound
Affinity Constant (pKbpK_b)7.466.7
Membrane Binding Time5 min5 min
Intracellular UptakeNot observedObserved at 250 nM

Study of Adenosine Receptor Dynamics

The dynamic interactions between this compound and A1-AR provide insights into the receptor's physiological roles in various tissues, including the brain and heart.

Case Study: CHO-A1 Cells

In experiments using Chinese Hamster Ovary (CHO) cells expressing A1-AR, researchers demonstrated that this compound could effectively inhibit cAMP accumulation mediated by A1-AR activation. The study highlighted the utility of this compound in assessing receptor functionality in living cells .

Pharmacological Research

This compound's unique properties make it an essential tool in pharmacological studies focused on G protein-coupled receptors (GPCRs), particularly in understanding adenosine signaling pathways.

Applications:

  • Investigating Drug Interactions: The compound can be employed to explore how different drugs modulate adenosine receptor activity, providing insights into potential therapeutic targets for conditions such as heart disease and neurological disorders .
  • Allosteric Modulation Studies: Researchers have utilized this compound to study allosteric interactions at A2A adenosine receptors, expanding its application beyond just A1-AR .

Development of Therapeutics

The ability of this compound to selectively bind to adenosine receptors opens avenues for developing novel therapeutic agents targeting these receptors.

Research Insights:

  • The characterization of this compound has led to advancements in designing subtype-selective fluorescent probes that can differentiate between various adenosine receptor subtypes, enhancing drug discovery efforts .

Mechanism of Action

The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Profiles of this compound and Key Analogs

Compound Target Receptor pA₂/pKb Selectivity Issues Imaging Utility Key Reference
This compound A₁ 6.7 (cAMP) None reported FCS, confocal microscopy
XAC A₁, A₃ 6.95 (A₁) Binds A₃ at higher doses Radioligand assays
DPCPX A₁, A₂B >9 (A₁) Cross-reactivity with A₂B Radioligand binding
MRS7396 A₁ 8.2 Bitopic binding mechanism Not applicable
ABEA-FL A₂A 7.1 Binds non-receptor elements UV microscopy

Table 2: Functional Advantages of this compound Over Analogs

Parameter This compound XAC DPCPX
Live-cell imaging Yes No No
Receptor-specific A₁-selective A₁/A₃ dual A₁/A₂B dual
Species consistency High Moderate Low
Photostability High (NIR) N/A N/A

Research Findings and Limitations

  • Uncharacterized Activity: this compound’s effects on A₂A, A₂B, and non-AR targets (e.g., ghrelin receptors) remain unexamined, limiting its utility in polypharmacological contexts .
  • Comparative Efficacy : In FCS, this compound detects ligand-receptor complexes with a diffusion time (τD) of 17 ms, matching A₁-AR-Topaz fusion proteins, confirming its precision .

Q & A

Q. What ethical considerations apply when using fluorescent ligands like this compound in live-cell imaging?

  • Methodological Answer : Minimize phototoxicity by limiting laser exposure duration. Obtain ethical approval for animal-derived cell lines. Disclose conflicts of interest if commercial dyes are used in parallel studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.